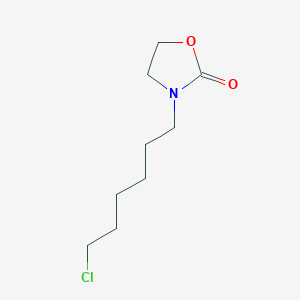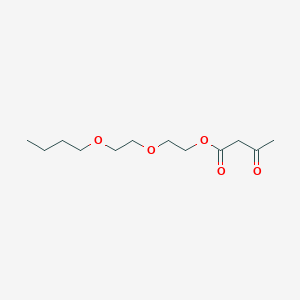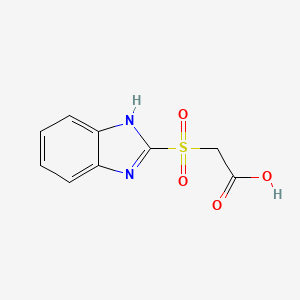
2-Benzimidazolylsulfonylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzimidazolylsulfonylacetic acid is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological and industrial applications. Benzimidazole derivatives are widely recognized for their biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a benzimidazole ring fused with a sulfonylacetic acid moiety, makes it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzimidazolylsulfonylacetic acid typically involves the reaction of 2-cyanomethylbenzimidazole with sulfonyl chlorides under acidic conditions. One common method includes the hydrolysis of 2-cyanomethylbenzimidazole to yield 2-benzimidazole acetic acid, followed by esterification with alcohols in the presence of a catalytic amount of concentrated sulfuric acid . The reaction conditions often require low temperatures to ensure high yield and efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain optimal reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Benzimidazolylsulfonylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
2-Benzimidazolylsulfonylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 2-Benzimidazolylsulfonylacetic acid involves its interaction with specific molecular targets and pathways:
DNA Binding: The compound can bind to the minor groove of DNA, interfering with DNA replication and transcription processes.
Enzyme Inhibition: It acts as an inhibitor of certain enzymes, such as those involved in cell proliferation and survival pathways.
Signal Transduction: The compound can disrupt signal transduction pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Phenylbenzimidazole: Exhibits similar anticancer and antimicrobial properties.
1-(Substituted pyrimidin-2-yl)benzimidazoles: Known for their anti-inflammatory effects.
Uniqueness: 2-Benzimidazolylsulfonylacetic acid is unique due to its sulfonylacetic acid moiety, which enhances its solubility and reactivity compared to other benzimidazole derivatives
Properties
CAS No. |
73623-43-5 |
|---|---|
Molecular Formula |
C9H8N2O4S |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfonyl)acetic acid |
InChI |
InChI=1S/C9H8N2O4S/c12-8(13)5-16(14,15)9-10-6-3-1-2-4-7(6)11-9/h1-4H,5H2,(H,10,11)(H,12,13) |
InChI Key |
GVUIGWHLOXHQGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide](/img/structure/B13990943.png)
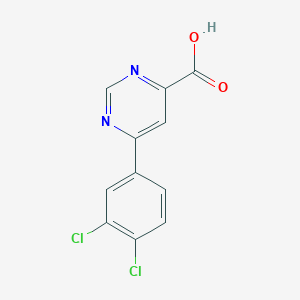
![6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine](/img/structure/B13990956.png)

![Tert-butyl 1-[2-formyl-5-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B13990974.png)
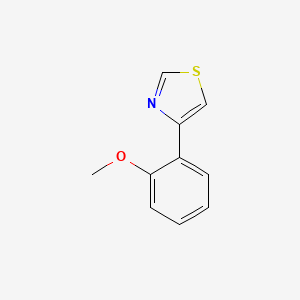
![4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B13990987.png)
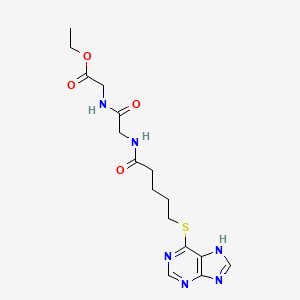
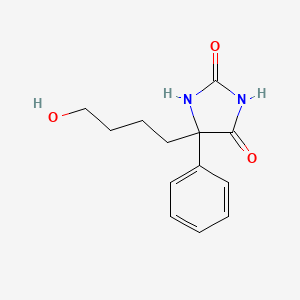
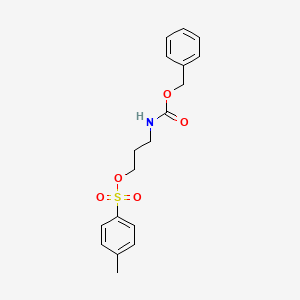
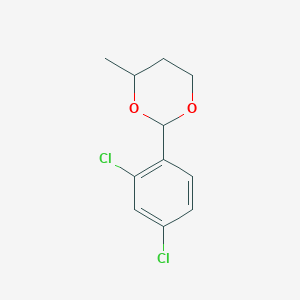
![2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane](/img/structure/B13991009.png)
